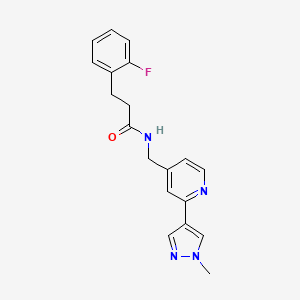

3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide

Description

The compound 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide features a propanamide backbone with two distinct aromatic moieties: a 2-fluorophenyl group and a pyridine ring substituted with a 1-methyl-1H-pyrazol-4-yl group. This structure positions it within a class of small molecules designed for targeted therapeutic applications, leveraging fluorine substitution for enhanced pharmacokinetic properties and heterocyclic components for receptor binding specificity.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-24-13-16(12-23-24)18-10-14(8-9-21-18)11-22-19(25)7-6-15-4-2-3-5-17(15)20/h2-5,8-10,12-13H,6-7,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZPYMBXBAWNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyrazolyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Buchwald-Hartwig amination: This method is often used to couple aryl halides with amines in the presence of a palladium catalyst.

Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, often facilitated by strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

Reduction: The pyrazolyl group can be reduced to form pyrazolylamine derivatives.

Substitution: The propanamide group can undergo substitution reactions to form different amide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Strong bases like sodium hydride (NaH) or strong acids like hydrochloric acid (HCl) can be employed.

Major Products Formed:

Fluorophenol derivatives: Resulting from the oxidation of the fluorophenyl group.

Pyrazolylamine derivatives: Resulting from the reduction of the pyrazolyl group.

Amide derivatives: Resulting from substitution reactions involving the propanamide group.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and molecular interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a propanamide scaffold with multiple analogs, differing primarily in substituent groups and heterocyclic systems. Key structural comparisons include:

Key Observations :

- Fluorine Substitution: The 2-fluorophenyl group in the target compound contrasts with non-fluorinated (e.g., 3n) or differently fluorinated (e.g., 3q in with 4-CF3-phenyl) analogs. Fluorine often enhances metabolic stability and binding affinity .

- Heterocyclic Diversity: The pyridine-pyrazole motif in the target compound is distinct from pyridazinone (ZINC00220177) or oxadiazole (Z2194302854) systems, which may alter solubility and target selectivity .

- Molecular Weight : The target compound likely falls within 350–400 g/mol, comparable to BF14178 (381.45) but smaller than Example 53 (589.1), suggesting differences in bioavailability .

Functional and Pharmacological Insights from Analogs

While biological data for the target compound are absent, findings from related compounds provide indirect insights:

- Acetylcholinesterase Inhibition: ZINC00220177 (propanamide with pyridazinone) showed moderate activity, suggesting the propanamide scaffold’s relevance in enzyme targeting .

- CFTR Modulation : Z2194302854 (oxadiazole-propanamide) demonstrated activity as a CFTR potentiator, underscoring the role of heterocycles in ion channel modulation .

Critical Analysis of Substituent Effects

- Fluorine vs. Other Halogens : The 2-fluorophenyl group may offer superior metabolic stability compared to 3q’s 4-CF3-phenyl () or dichlorophenyl groups (), which are bulkier and may hinder solubility .

- Pyridine-Pyrazole vs. Other Heterocycles: The pyridine-pyrazole system in the target compound could enhance π-π stacking interactions compared to pyridazinone (ZINC00220177) or oxadiazole (Z2194302854) cores .

Biological Activity

The compound 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.37 g/mol. The structure features a fluorophenyl group, a pyrazole moiety, and a propanamide backbone, which together contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.37 g/mol |

| CAS Number | Not specified |

| LogP | Not specified |

| Solubility | Not specified |

Antiviral Activity

Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. For instance, derivatives of pyrazole have been tested for their efficacy against various viral infections, showing significant activity at low micromolar concentrations. In vitro studies demonstrated that certain analogs can inhibit viral replication effectively, suggesting potential therapeutic applications in antiviral drug development .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents positions it as a candidate for further investigation against Mycobacterium tuberculosis. Research has shown that related compounds exhibit IC50 values ranging from 1.35 to 2.18 μM against this pathogen. Such findings indicate that modifications to the core structure can enhance antitubercular activity, warranting further exploration of This compound in this context .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors linked to viral replication or bacterial survival. The presence of the pyrazole and pyridine groups suggests potential interactions with nucleic acid synthesis pathways or protein synthesis mechanisms, although specific pathways remain to be elucidated through further research.

Case Study 1: Antiviral Efficacy

A study conducted on a series of N-Heterocycles demonstrated that compounds with similar structural features to This compound exhibited antiviral activity against HIV and other viruses. The most active compounds showed EC50 values lower than 0.35 μM, indicating strong antiviral potential .

Case Study 2: Antitubercular Activity

In another investigation focusing on novel antitubercular agents, compounds derived from pyrazole exhibited significant inhibitory effects on Mycobacterium tuberculosis. The study highlighted that certain derivatives had IC90 values suggesting effective bacterial clearance in vitro, supporting the need for further optimization of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.